

Conformational Analysis of 2-Azabicyclo[2.1.1]hexane: A Crystallographic Comparison

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Compound of Interest

Compound Name: 2-Azabicyclo[2.1.1]hexane

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Three-Dimensional Structure of **2-Azabicyclo[2.1.1]hexane** and its Comparison with Alternative Bicyclic Scaffolds.

The rigid, three-dimensional structure of **2-azabicyclo[2.1.1]hexane** has emerged as a promising scaffold in medicinal chemistry, offering a unique conformational constraint that can enhance binding affinity and improve pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the conformation of **2-azabicyclo[2.1.1]hexane**, supported by crystallographic data, and contrasts it with other relevant bicyclic amines used in drug discovery.

Comparative Crystallographic Data

The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies of **2-azabicyclo[2.1.1]hexane** derivatives and related bicyclic amines. These parameters provide a quantitative insight into the conformational differences between these scaffolds.

Table 1: Crystallographic Data for **2-Azabicyclo[2.1.1]hexane** Derivatives

Compound	C1-C4 Distance (Å)	C2-N-C5 Angle (°)	C1-C6-C5 Angle (°)	Puckering Amplitude (Å)	Reference
N-(methoxycarbonyl)-3-methyl-2-azabicyclo[2.1.1]hexane dibromide	1.54 - 1.56	108 - 110	93 - 95	Data not available in abstract	[Journal of Organic Chemistry, 2001][1]
Ac-methanohyp-OMe	Data not available in abstract	Data not available in abstract	Data not available in abstract	Data not available in abstract	[Raines Lab]
1-Aryl-2-azabicyclo[2.1.1]hexane derivative	Data not available in abstract	Data not available in abstract	Data not available in abstract	Data not available in abstract	[Lookchem]

Note: Detailed crystallographic data, including bond lengths, angles, and atomic coordinates for these derivatives, are available in the supporting information of the cited publications.

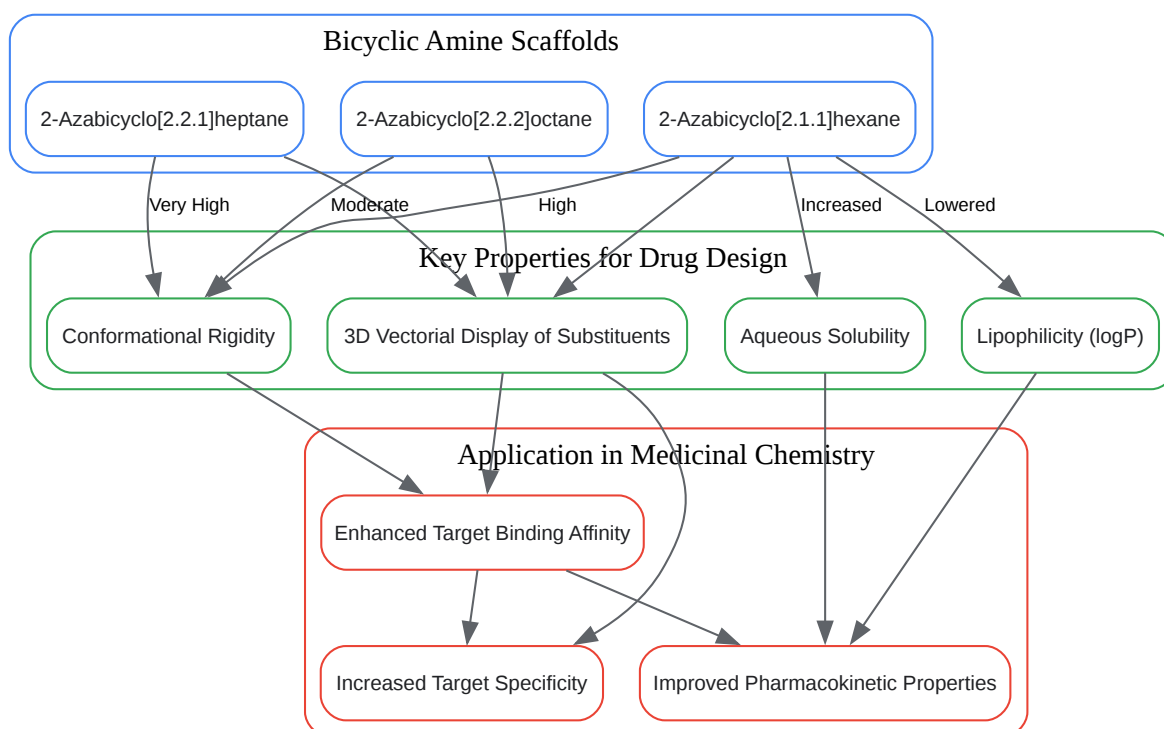
Table 2: Crystallographic Data for Alternative Bicyclic Amines

Compound	Bridgehead-Bridgehead Distance (Å)	Key Bond Angles (°)	Ring Conformation	Reference
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide	C1-C4: 2.131(6), 2.138(6)	N2-C1-C4: 101.9(3), 102.3(3)	Twisted	[Acta Crystallographica Section E, 2017] [1][2]
7-Azabicyclo[2.2.1]heptan-7-ium chloride	C1-C4: Data not available	Data not available	Envelope	[Acta Crystallographica Section E, 2016] [3]
(1'R,2'R)-3-[(cis-2'-Cyclohexylmethyl)cyclopentyl]iminol]-2-azabicyclo[2.2.2]octane hydrobromide	C1-C4: Data not available	C1-N2-C3: 116.8(3)	Twisted Boat	[Acta Crystallographica Section C, 1999]
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate	C1-C4: 2.137(3)	C1-O2-C3: 107.5(2)	Envelope	[IUCrData, 2015] [2]

Experimental Protocols

The definitive confirmation of the conformation of these bicyclic amines is achieved through single-crystal X-ray diffraction. A general experimental protocol for the structural elucidation of small molecules is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction



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